molecular formula C3H4N2S B3286289 1H-Pyrazole-3-thiol CAS No. 82358-00-7

1H-Pyrazole-3-thiol

Cat. No.: B3286289
CAS No.: 82358-00-7
M. Wt: 100.14 g/mol
InChI Key: FVRXOULDGSWPPO-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-thiol is a sulfur-containing heterocyclic compound that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure combines a pyrazole ring, known for its wide profile of biological activities, with a thiol group that offers a versatile handle for further chemical modification. This makes it a valuable building block for constructing more complex, biologically active molecules . Researchers utilize this compound to develop novel derivatives with potential pharmacological properties. Scientific literature demonstrates that pyrazole-thiol derivatives are key precursors in the synthesis of complex molecular hybrids, such as triazolo-thiadiazine derivatives, which have shown promising in vitro antitumoral activity . Mode-of-action studies indicate that the antitumoral activity in such compounds can be linked to the inhibition of tubulin polymerization, a key mechanism for anticancer agents . Furthermore, pyrazole-based compounds are extensively investigated for their potential antiviral applications . The compound provides researchers with a versatile starting point for generating structural diversity in the search for new therapeutic agents. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2-dihydropyrazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXOULDGSWPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315560
Record name 1H-Pyrazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-00-7
Record name 1H-Pyrazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82358-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-thiol can be synthesized through various methodsAnother method includes the reaction of pyrazole derivatives with thiolating agents under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Tautomeric Comparison

  • Core Heterocyclic Systems :

    • 1H-Pyrazole-3-thiol : Pyrazole ring (two adjacent nitrogen atoms) with a thiol group at the 3-position.
    • 1H-1,2,4-Triazole-3-thiol : Triazole ring (three nitrogen atoms at positions 1, 2, and 4) with a thiol group at the 3-position .
    • 1H-Pyrazole-5-thiol : Pyrazole ring with a thiol group at the 5-position, which exhibits distinct tautomeric preferences (predominantly the A form in the gas phase) .
  • Tautomeric Stability: Compound Predominant Tautomer (Gas Phase) Predominant Tautomer (Solution) this compound B2 form C form (DFT), B2 form (MP2) 1H-Pyrazole-5-thiol A form Not reported 1H-1,2,4-Triazole-3-thiol Not studied in provided sources Not studied in provided sources

Physicochemical Properties

  • Molecular Weight and Solubility: 1H-1,2,4-Triazole-3-thiol has a molecular weight of 101.13 g/mol and exhibits moderate solubility in aqueous solutions (4.22 mg/ml via ESOL model; 1.9 mg/ml via Ali model) .
  • Pharmacokinetic Properties :

    • The triazole derivative shows low blood-brain barrier (BBB) permeability and high gastrointestinal (GI) absorption , making it more suitable for peripheral therapeutic targets .

Stability in Different Phases

  • Pyrazole-thiols demonstrate significant phase-dependent stability. For example, this compound’s tautomeric equilibrium shifts toward the thione form (C) in polar solvents at the DFT level, whereas MP2 calculations favor the thiol tautomer (B2) . This discrepancy underscores the importance of methodological validation in computational chemistry.

Data Tables

Property This compound 1H-Pyrazole-5-thiol 1H-1,2,4-Triazole-3-thiol
Molecular Formula Not explicitly stated Not explicitly stated C₂H₃N₃S
Molecular Weight - - 101.13 g/mol
Predominant Tautomer (Gas) B2 form A form -
Solubility (mg/ml) - - 4.22 (ESOL), 1.9 (Ali)
Synthesis Conditions - - K₂CO₃, 80°C, 24h

Research Findings and Implications

Tautomerism and Reactivity : The tautomeric preferences of pyrazole-thiols in different phases highlight their adaptability in binding interactions, which could be exploited in drug design or catalysis.

Solubility Limitations : The triazole derivative’s low solubility may restrict its bioavailability, necessitating structural modifications for pharmaceutical applications.

Methodological Insights : Discrepancies between DFT and MP2 results emphasize the need for multi-method validation in computational studies of tautomerism .

This comparative analysis provides a foundation for selecting azole-thiol derivatives in synthetic and applied chemistry, guided by their distinct structural, stability, and solubility profiles.

Biological Activity

1H-Pyrazole-3-thiol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antidiabetic, antioxidant, and antimicrobial effects, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of compounds containing the 1H-pyrazole scaffold. Notably, derivatives of this compound have shown effectiveness against various cancer cell lines:

  • In vitro studies indicate that these compounds can inhibit the growth of several cancer types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
  • Specific derivatives have exhibited antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of 1H-Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundMDA-MB-231 (Breast)15.2
This compoundHepG2 (Liver)12.5
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiolPanc-1 (Pancreatic)20.0

Antidiabetic Effects

The antidiabetic properties of 1H-pyrazole derivatives have also been explored. Recent evaluations indicated that:

  • Compounds such as Pyz-1 and Pyz-2 showed potent inhibition of α-glucosidase and α-amylase, with IC50 values comparable to standard drugs like Acarbose .

Table 2: Antidiabetic Activity of Pyrazole Derivatives

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference
Pyz-175.62119.3
Pyz-295.85120.2

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of 1H-pyrazole derivatives. These compounds have been shown to possess considerable radical scavenging abilities:

  • In vitro assays demonstrated that these derivatives can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of 1H-pyrazole derivatives has been investigated against various bacterial and fungal strains:

  • Studies report that certain pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) µg/mLReference
Pyrazole Derivative AStaphylococcus aureus15.63
Pyrazole Derivative BEscherichia coli31.25
Pyrazole Derivative CAspergillus niger25.00

Case Studies

Several case studies highlight the promising applications of 1H-pyrazole derivatives in clinical settings:

  • A study focusing on the synthesis and evaluation of various pyrazole derivatives revealed their potential as effective anticancer agents in preclinical models .
  • Another investigation into hybrid compounds containing pyrazole moieties demonstrated enhanced antiproliferative effects against resistant cancer cell lines such as triple-negative breast cancer cells .

Q & A

Q. What strategies optimize this compound derivatives for targeted drug delivery?

  • Methodological Answer : Conjugate with targeting moieties (e.g., folate or peptide ligands) via Mannich reactions or click chemistry. For example, Mannich bases of 5-((1H-tetrazol-1-yl)methyl)-4-R-4H-1,2,4-triazol-3-thiols enhance water solubility and tumor specificity . Evaluate release kinetics using HPLC under simulated physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-3-thiol
Reactant of Route 2
1H-Pyrazole-3-thiol

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